![molecular formula C5H6BF3N2O2 B3238740 Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]- CAS No. 1416786-60-1](/img/structure/B3238740.png)
Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-
Overview
Description
Boronic acids are organic compounds that are related to boric acid. In these compounds, one of the three hydroxyl groups in boric acid is replaced by an alkyl or aryl group . The specific compound you mentioned, “Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-”, would have a 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl group attached to the boron atom .
Molecular Structure Analysis
Boronic acids are trivalent boron-containing organic compounds. They possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . The boron atom in these compounds is sp2-hybridized and possesses a vacant p orbital .Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are stable to atmospheric oxidation and have a mitigated reactivity profile .Mechanism of Action
The unique feature of boronic acids is their ability to form reversible covalent complexes with molecules with vicinal, (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate) . This property is often used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .
properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BF3N2O2/c7-5(8,9)3-11-2-4(1-10-11)6(12)13/h1-2,12-13H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDBEYOBWQKKMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC(F)(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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